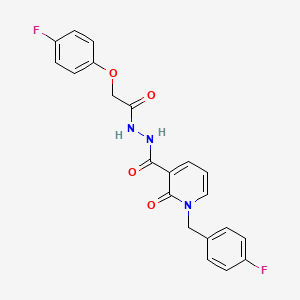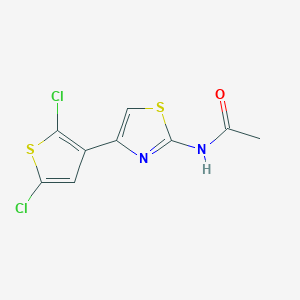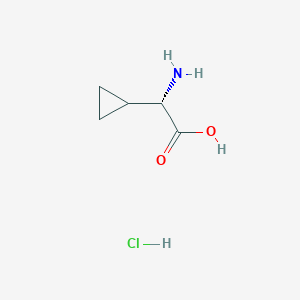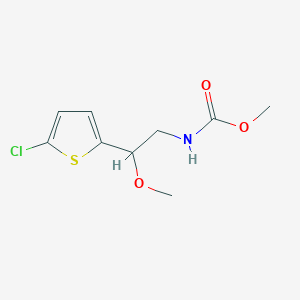
1-(4-fluorobenzyl)-N'-(2-(4-fluorophenoxy)acetyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-fluorobenzyl)-N'-(2-(4-fluorophenoxy)acetyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide is a useful research compound. Its molecular formula is C21H17F2N3O4 and its molecular weight is 413.381. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Supramolecular Architectures and Quantum Chemical Insights
A study focused on novel pyridine-based hydrazone derivatives, which included compounds similar to 1-(4-fluorobenzyl)-N'-(2-(4-fluorophenoxy)acetyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide. It highlighted the rapid synthesis of these derivatives via ultrasonication at room temperature. The research delved into the optimized geometry, nonlinear optical (NLO) properties, and natural bond orbitals (NBOs) through density functional theory. It was found that intramolecular and intermolecular hydrogen bonds play a crucial role in structural stabilization, emphasizing the importance of non-covalent directional interactions in materials architecture (Khalid et al., 2021).
Biological Evaluation for In Vivo Studies
Another study synthesized and evaluated an analog of donepezil, aimed at in vivo studies of acetylcholinesterase (AChE). Though it demonstrated potent in vitro biological activity, the nonspecific distribution in brain regions suggested limitations for its application in in vivo studies of AChE (Lee et al., 2000).
Fluoride Sensors
Research on acylhydrazone derivatives presented the synthesis of compounds from their corresponding hydrazides, which were characterized for their response towards different anions. Specific reactions to the fluoride ion were observed, underlining the potential of these compounds as fluoride sensors. This application is relevant in various fields, including environmental monitoring and analytical chemistry (Jose et al., 2018).
Synthesis in Glycopeptide and Carbohydrate Chemistry
A study explored the use of fluorobenzoyl groups in the synthesis of glycopeptides and carbohydrates. These groups served as alternatives to traditional protective groups, demonstrating advantages in glycosidic bond formation and ease of removal. This research contributes to the field of synthetic chemistry, especially in the development of glycopeptides and carbohydrates with potential biological applications (Sjölin & Kihlberg, 2001).
Nonlinear Optical Properties and Material Science
Further studies have investigated the nonlinear optical properties of hydrazones, including compounds similar to the one of interest. These studies emphasize the potential of such compounds in optical device applications, such as optical limiters and switches. The research underscores the relevance of these compounds in developing materials with specific optical properties (Naseema et al., 2010).
Propriétés
IUPAC Name |
N'-[2-(4-fluorophenoxy)acetyl]-1-[(4-fluorophenyl)methyl]-2-oxopyridine-3-carbohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F2N3O4/c22-15-5-3-14(4-6-15)12-26-11-1-2-18(21(26)29)20(28)25-24-19(27)13-30-17-9-7-16(23)8-10-17/h1-11H,12-13H2,(H,24,27)(H,25,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRSZMQAYVDRWBG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C(=C1)C(=O)NNC(=O)COC2=CC=C(C=C2)F)CC3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F2N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-benzyl-7-(4-pyridin-2-ylpiperazin-1-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2373057.png)





![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methylbenzamide](/img/structure/B2373065.png)



![N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2373072.png)
![Chromen-2-one, 3-[4-(3,5-dimethylphenyl)piperazine-1-carbonyl]-8-methoxy-](/img/structure/B2373075.png)

